Tetrahydropyran-2-methanol
Overview
Description
2-Hydroxymethyltetrahydropyran is a volatile organic compound found in the seed oil of Sambucus williamsii, a plant known for its potential antioxidant properties . This compound has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol . It is a colorless to light yellow liquid at room temperature .
Mechanism of Action
Target of Action
Tetrahydropyran-2-methanol (THP2M) is a typical alcohol containing a six-member cyclic ether . It can be considered as a model molecule of cyclic sugar . .
Mode of Action
It has been found that the loss of ch3oh and h2o from the monomer involves hydrogen transfer from the ch2 group to the dissociating ch2 and oh groups .
Biochemical Pathways
This compound can be converted to 1,6-hexanediol (1,6-HDO) through a series of reactions . First, THP2M is catalytically dehydrated to 2,3,4,5-tetrahydrooxepine (THO) in up to 40% yield . THO is then hydrated to 2-oxepanol (OXL) and 6-hydroxyhexanal (6HDHX) with a combined yield of 85% in the absence of a catalyst .
Pharmacokinetics
Its physical properties such as boiling point (187 °c), density (1027 g/mL at 25 °C), and vapor pressure (04 mmHg at 20 °C) have been reported .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents . The working environment should be well-ventilated, and protective measures such as wearing protective glasses, gloves, and laboratory clothing should be taken .
Biochemical Analysis
Biochemical Properties
Tetrahydropyran-2-methanol participates in biochemical reactions such as selective COC hydrogenolysis . It interacts with enzymes and other biomolecules, particularly with a bifunctional RhRe (reducible metal with an oxophilic promoter) catalyst . The nature of these interactions involves the catalyst supporting the compound, leading to a reaction that produces 1,6-hexanediol .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the RhRe catalyst. This interaction leads to the selective COC hydrogenolysis of the compound, producing 1,6-hexanediol . This process involves binding interactions with the catalyst, leading to changes in the compound’s structure and resulting in the production of a new compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability over time. For instance, a RhRe/VXC catalyst supporting the compound remained stable over 40 hours of reaction in a continuous flow fixed bed reactor
Metabolic Pathways
This compound is involved in the metabolic pathway of selective COC hydrogenolysis This process involves the interaction of the compound with a RhRe catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxymethyltetrahydropyran can be synthesized through the hydrogenation of 3,4-dihydropyran using a nickel catalyst . The reaction typically occurs under elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, the production of 2-Hydroxymethyltetrahydropyran involves the use of large-scale hydrogenation reactors. The process requires precise control of temperature, pressure, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxymethyltetrahydropyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted tetrahydropyran compounds.
Scientific Research Applications
2-Hydroxymethyltetrahydropyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it a subject of study in biological systems.
Medicine: Potential applications in drug development due to its bioactive properties.
Industry: Used in the production of fragrances and flavoring agents
Comparison with Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but without the hydroxymethyl group.
2-Tetrahydropyranyl methanol: Another similar compound with a hydroxymethyl group attached to the tetrahydropyran ring.
Uniqueness: 2-Hydroxymethyltetrahydropyran is unique due to its specific antioxidant properties and its presence in natural sources like Sambucus williamsii seed oil. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
oxan-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870441 | |
Record name | (Oxan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Tetrahydropyran-2-methanol | |
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URL | https://haz-map.com/Agents/19849 | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | Tetrahydropyran-2-methanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19849 | |
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CAS No. |
100-72-1 | |
Record name | 2-(Hydroxymethyl)tetrahydropyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrahydropyran-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROPYRAN-2-METHANOL | |
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Record name | TETRAHYDROPYRAN-2-METHANOL | |
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Record name | (Oxan-2-yl)methanol | |
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Record name | Tetrahydropyran-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAHYDROPYRAN-2-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR71SUM5E9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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